molecular formula C14H14N4O2 B10797150 2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol

2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol

Cat. No.: B10797150
M. Wt: 270.29 g/mol
InChI Key: ZRZNYUUQFIEVFB-UHFFFAOYSA-N
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Description

OSM-S-654: is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its high stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-654 typically involves a series of well-defined chemical reactions. One common method includes the chlorination of a thienopyrimidone scaffold followed by lithiation and halogenation. The desired functionality is introduced while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: Industrial production of OSM-S-654 often employs continuous casting methods and argon-oxygen decarburization refining smelting. These methods ensure high purity and yield, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: OSM-S-654 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like sodium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, OSM-S-654 is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis reactions.

Biology: In biology, OSM-S-654 is used in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into cellular processes.

Medicine: In medicine, OSM-S-654 is being investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to modulate specific molecular pathways.

Industry: In industry, OSM-S-654 is used in the production of high-performance materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of OSM-S-654 involves its interaction with specific molecular targets. It exerts its effects by binding to these targets and modulating their activity. The pathways involved include signal transduction pathways that regulate cellular processes such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

    SMO 254: This compound is similar to OSM-S-654 in terms of its chemical composition and properties.

    Ultra 904L: This compound is another high-performance material with excellent corrosion resistance.

Uniqueness: OSM-S-654 stands out due to its high nickel and molybdenum content, which provides exceptional resistance to extreme conditions. Its unique combination of stability, reactivity, and mechanical strength makes it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol

InChI

InChI=1S/C14H14N4O2/c19-8-12(11-4-2-1-3-5-11)9-20-14-7-15-6-13-17-16-10-18(13)14/h1-7,10,12,19H,8-9H2

InChI Key

ZRZNYUUQFIEVFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)COC2=CN=CC3=NN=CN23

Origin of Product

United States

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